molecular formula C11H7BrO3 B12118876 3-(5-Bromo-benzofuran-2-yl)-acrylic acid

3-(5-Bromo-benzofuran-2-yl)-acrylic acid

Katalognummer: B12118876
Molekulargewicht: 267.07 g/mol
InChI-Schlüssel: GCKSNOYXPDQWHL-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromo-benzofuran-2-yl)-acrylic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 5-position of the benzofuran ring and an acrylic acid moiety makes this compound unique and potentially useful in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-benzofuran-2-yl)-acrylic acid typically involves the bromination of benzofuran followed by the introduction of the acrylic acid moiety. One common method involves the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-benzofuran is then subjected to a Heck reaction with acrylic acid under palladium catalysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromo-benzofuran-2-yl)-acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(5-Bromo-benzofuran-2-yl)-acrylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-benzofuran-2-yl)-acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5-Bromo-benzofuran-2-yl)-acrylic acid is unique due to the presence of both a bromine atom and an acrylic acid moiety, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development .

Eigenschaften

Molekularformel

C11H7BrO3

Molekulargewicht

267.07 g/mol

IUPAC-Name

(E)-3-(5-bromo-1-benzofuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C11H7BrO3/c12-8-1-3-10-7(5-8)6-9(15-10)2-4-11(13)14/h1-6H,(H,13,14)/b4-2+

InChI-Schlüssel

GCKSNOYXPDQWHL-DUXPYHPUSA-N

Isomerische SMILES

C1=CC2=C(C=C1Br)C=C(O2)/C=C/C(=O)O

Kanonische SMILES

C1=CC2=C(C=C1Br)C=C(O2)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.